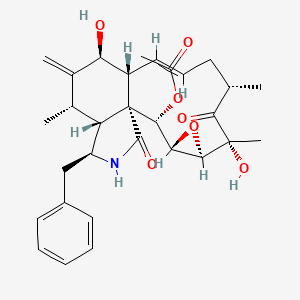

19,20-Epoxycytochalasin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasin family, which are known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has been studied for its cytotoxic properties against various tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 19,20-Epoxycytochalasin D involves the isolation from fungal sources. The fungus Xylaria hypoxylon is cultured, and the compound is extracted using organic solvents. The structure of this compound has been confirmed through extensive spectroscopic studies, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it typically involves large-scale fermentation of the fungal source followed by extraction and purification processes. The use of advanced chromatographic techniques ensures the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. For instance, chemical oxidation using the Dess-Martin reagent can produce oxidized metabolites .

Common Reagents and Conditions

Oxidation: Dess-Martin reagent is commonly used for the oxidation of this compound.

Reduction: Standard reducing agents can be employed, although specific conditions for this compound are less documented.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of this compound, which have been studied for their reduced cytotoxic potential compared to the parent compound .

Scientific Research Applications

Antifungal Activity

19,20-Epoxycytochalasin D has been studied for its antifungal properties, particularly against pathogenic fungi. Research indicates that it can inhibit biofilm formation and hyphal growth in fungi such as Candida albicans and Saccharomyces cerevisiae. The mechanisms underlying its antifungal activity include:

- Disruption of Actin Dynamics : The compound inhibits actin polymerization, which is crucial for fungal cell structure and function. This disruption leads to increased reactive oxygen species (ROS) production and subsequent cell death .

- Alteration of Lipid Homeostasis : It affects sterol biosynthesis pathways in fungi, which are vital for maintaining cell membrane integrity .

Table 1: Antifungal Activity of this compound

| Fungal Species | Mechanism of Action | Observed Effect |

|---|---|---|

| Candida albicans | Inhibition of actin polymerization | Reduced biofilm formation |

| Saccharomyces cerevisiae | Disruption of lipid homeostasis | Increased cell death |

Cancer Research

The cytotoxic effects of this compound have been explored in the context of cancer treatment. Studies have demonstrated moderate toxicity against various cancer cell lines, including BT-549 (a breast cancer cell line) and LLC-PK11 (a kidney epithelial cell line). The compound's IC50 values indicate its potential as a chemotherapeutic agent:

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (μM) | Type of Cancer |

|---|---|---|

| BT-549 | 7.84 | Breast Cancer |

| LLC-PK11 | 8.4 | Kidney Cancer |

Metabolic Disorders

Beyond its antifungal and anticancer applications, this compound shows promise in addressing metabolic disorders. Its ability to influence lipid metabolism could have implications for conditions like obesity and diabetes:

- Potential Mechanisms : By altering lipid homeostasis and affecting metabolic pathways linked to energy production and storage, this compound may help modulate metabolic processes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Antifungal Efficacy Study : A study published in Scientific Reports highlighted the compound's ability to inhibit biofilm formation in Candida albicans, demonstrating significant morphological changes in treated cells compared to controls .

- Cancer Cell Line Analysis : Research conducted on various cancer cell lines revealed that this compound induces apoptosis through ROS generation and actin disruption .

- Metabolic Profiling : Investigations into its effects on lipid metabolism suggest that this compound could be beneficial in developing treatments for metabolic syndromes .

Mechanism of Action

The mechanism of action of 19,20-Epoxycytochalasin D involves the inhibition of actin polymerization, which disrupts the cytoskeleton of cells. This leads to the inhibition of cell division and induces cytotoxic effects. The compound targets key regulators of the cell cycle, including cyclin-dependent kinases .

Comparison with Similar Compounds

Similar Compounds

- 19,20-Epoxycytochalasin C

- Cytochalasin D

- Cytochalasin C

- 19,20-Epoxycytochalasin Q

Uniqueness

19,20-Epoxycytochalasin D is unique due to its specific stereochemistry and potent cytotoxic activity. Compared to other cytochalasins, it has shown significant activity against certain tumor cell lines, making it a compound of interest in cancer research .

Biological Activity

19,20-Epoxycytochalasin D is a naturally occurring compound belonging to the cytochalasin family, which are known for their diverse biological activities, particularly in cancer research. First isolated from the fungus Xylaria hypoxylon, this compound has garnered attention due to its potent cytotoxic properties against various tumor cell lines and its potential applications in treating parasitic infections.

Chemical Structure and Properties

The molecular formula of this compound is C30H37NO7 with a molecular weight of 523.62 g/mol. Its unique structure includes an epoxy group that plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H37NO7 |

| Molecular Weight | 523.62 g/mol |

| CAS Number | 191349-10-7 |

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown its effectiveness against cell lines such as HT-29 (colon cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The compound's mechanism of action primarily involves the inhibition of actin polymerization, disrupting the cytoskeleton and leading to inhibited cell division.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) |

|---|---|

| HT-29 | 650 |

| A-549 | 7.84 |

| MCF-7 | 8.4 |

The mechanism by which this compound exerts its cytotoxic effects is primarily through the inhibition of actin polymerization. This disruption leads to significant changes in cellular morphology and function:

- Inhibition of Cell Cycle : The compound targets cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle, leading to cell cycle arrest.

- Induction of Apoptosis : The disruption of the cytoskeleton triggers apoptosis in sensitive cells.

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was evaluated using various strains, showing significant activity with an IC50 value indicating moderate toxicity to mammalian cells.

Table 3: Antiparasitic Activity Data

| Compound | Chloroquine-Sensitive (D6) IC50 (μM) | Chloroquine-Resistant (W2) IC50 (μM) | Cytotoxicity to Vero Cells IC50 (μM) |

|---|---|---|---|

| This compound | 0.04 | >216.3 | >238 |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Cytotoxicity Assays : A study performed using sulforhodamine B assays demonstrated that this compound exhibits a significantly lower IC50 compared to oxidized derivatives, highlighting its superior cytotoxic potential against cancer cells .

- Transcriptomic Analysis : Another research effort utilized RNA sequencing to reveal extensive changes in gene expression following treatment with this compound, affecting pathways related to drug response and cytoskeletal organization .

- In Vivo Studies : In vivo evaluations indicated that while exhibiting antimalarial activity at higher doses, the compound also posed risks for toxicity in animal models .

Q & A

Basic Research Questions

Q. 1.1. What spectroscopic and analytical methods are critical for structural elucidation of 19,20-Epoxycytochalasin D?

Answer: Structural determination relies on:

- X-ray crystallography for absolute configuration analysis (e.g., C-19R, C-20S stereochemistry) .

- 1D/2D NMR (e.g., COSY, HMBC, NOESY) to assign proton and carbon signals, such as the epoxy group (δC 56–64 ppm) and macrocyclic ring protons .

- HRESIMS to confirm molecular formula (C₃₀H₃₇NO₇; [M+H]⁺ m/z 524.2837) .

- Optical rotation ([α]D values) to validate stereochemical consistency with biosynthetic precursors (e.g., [α]D²⁶ −113 for compound 2) .

Q. 1.2. How is this compound isolated from fungal sources?

Answer: Isolation involves:

Ethyl acetate extraction of fungal broth (e.g., Nemania sp. UM10M) .

Bioassay-guided fractionation using preparative TLC (PTLC) with CHCl₃:MeOH (99.6:0.4) to separate analogs (e.g., 4 mg yield from 1 L culture) .

HPLC purification with reverse-phase C18 columns and gradients (e.g., H₂O:MeCN with 0.05% TFA) .

Q. 1.3. What preliminary bioactivity screens are used to assess this compound?

Answer: Initial screens include:

- Cytotoxicity assays (e.g., IC₅₀ in SK-MEL, BT-549, LLC-PK11 cells) .

- Antiplasmodial activity against Plasmodium falciparum (MIC = 0.4 ng/mL) .

- Phytotoxicity tests (e.g., inhibition of C. cladosporioides) .

Advanced Research Questions

Q. 2.1. How does this compound exhibit selective cytotoxicity across cell lines?

Answer: Mechanistic studies suggest:

- Actin filament disruption : Binds to actin monomers, preventing polymerization, which is critical in tumor cell motility .

- Differential sensitivity : Cytotoxicity varies by cell type (e.g., IC₅₀ = 7.84 µM in BT-549 vs. no activity in SK-MEL at 10 µM) due to actin isoform expression .

Table 1: Cytotoxicity Profile of this compound

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| BT-549 | 7.84 | |

| LLC-PK11 | 8.4 | |

| P388 (leukemia) | 0.16 | |

| SK-MEL | NC* | |

| *NC: No cytotoxicity observed at 10 µM. |

Q. 2.2. Why does this compound show potent in vitro antimalarial activity but weak in vivo efficacy?

Answer:

- In vitro vs. in vivo pharmacokinetics : High MIC (0.4 ng/mL) against P. falciparum contrasts with poor bioavailability in mice (100 mg/kg dose caused toxicity and limited suppression) .

- Metabolic instability : Epoxide groups may undergo hydrolysis in vivo, reducing efficacy .

Q. 2.3. How to resolve contradictions in cytotoxicity data across studies?

Answer: Potential factors include:

- Cell line heterogeneity : SK-MEL (melanoma) vs. BT-549 (breast cancer) express divergent actin networks .

- Assay conditions : Vero cell cytotoxicity was absent in some studies but observed in others, possibly due to differing serum concentrations .

Q. 2.4. What structural modifications enhance the bioactivity of 19,20-Epoxycytochalasin analogs?

Answer: Key SAR findings:

- Epoxide group : Critical for antimalarial activity; removal (e.g., 18-deoxy analogs) reduces potency .

- Macrocycle size : Cytochalasin D (larger macrocycle) shows stronger actin inhibition than epoxy derivatives .

- Acetylation : Deacetylated analogs (e.g., compound 3) lose cytotoxicity, suggesting hydroxyl groups are essential .

Table 2: Bioactivity of Structural Analogs

| Compound | Antimalarial MIC (ng/mL) | Cytotoxicity (IC₅₀, µM) | Reference |

|---|---|---|---|

| This compound | 0.4 | 0.16–8.4 | |

| 18-Deoxy-19,20-epoxy analog | >10 | >20 | |

| Cytochalasin D | 1.2 | 0.08–1.5 |

Q. 2.5. What methodologies identify apoptosis pathways activated by this compound?

Answer:

- Caspase-3/7 activation assays : Quantify apoptosis via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Flow cytometry : Annexin V/PI staining confirms actin disruption-induced apoptosis in P388 cells .

- Western blotting : Detect cleavage of PARP and actin depolymerization markers .

Q. Methodological Recommendations

- Contradictory data : Cross-validate cytotoxicity using ≥3 cell lines and standardized protocols (e.g., MTT assay at 48–72 hr) .

- Structural analysis : Combine X-ray, NMR, and ECD calculations for stereochemical accuracy .

- In vivo studies : Optimize dosing regimens and use pharmacokinetic modeling to address toxicity .

Properties

Molecular Formula |

C30H37NO7 |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |

InChI Key |

WHJRAYUHVRYTTH-MQQXPATASA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.